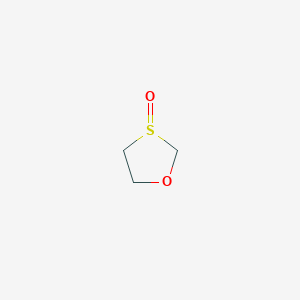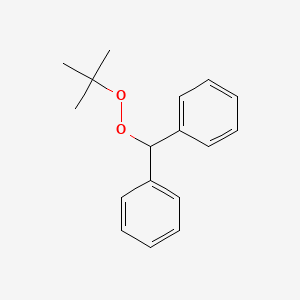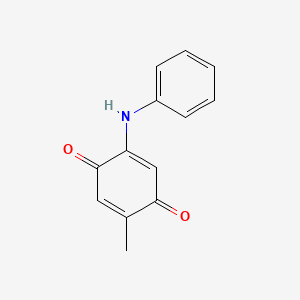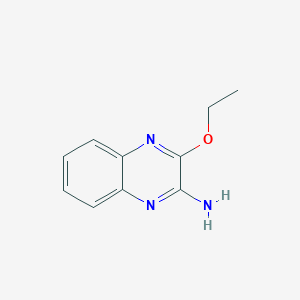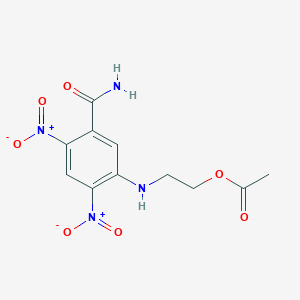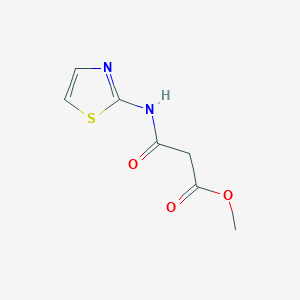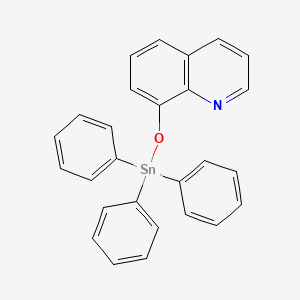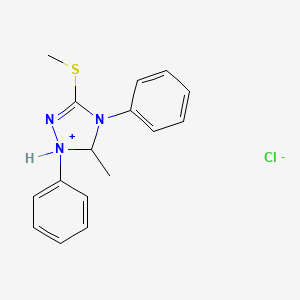
5-Methyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride is a heterocyclic compound that features a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-1-phenyl-1H-1,2,4-triazole-3-thiol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired triazolium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the triazole ring or other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-Methyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 5-Methyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazole ring is known to interact with metal ions and other biomolecules, which can modulate biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-3-(methylsulfonyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride: Similar structure but with a sulfonyl group instead of a sulfanyl group.
1,4-Diphenyl-3-(methylsulfanyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride: Lacks the methyl group at the 5-position.
3-(Methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride: Lacks the methyl group at the 5-position and has a different substitution pattern.
Uniqueness
The presence of both the methylsulfanyl and methyl groups in 5-Methyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride provides unique steric and electronic properties, making it distinct from other similar compounds
Propriétés
Numéro CAS |
54211-59-5 |
|---|---|
Formule moléculaire |
C16H18ClN3S |
Poids moléculaire |
319.9 g/mol |
Nom IUPAC |
5-methyl-3-methylsulfanyl-1,4-diphenyl-1,5-dihydro-1,2,4-triazol-1-ium;chloride |
InChI |
InChI=1S/C16H17N3S.ClH/c1-13-18(14-9-5-3-6-10-14)16(20-2)17-19(13)15-11-7-4-8-12-15;/h3-13H,1-2H3;1H |
Clé InChI |
IAADZVUYQWISIE-UHFFFAOYSA-N |
SMILES canonique |
CC1[NH+](N=C(N1C2=CC=CC=C2)SC)C3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid](/img/structure/B14627762.png)
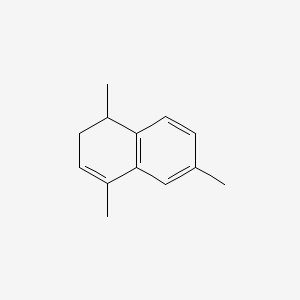
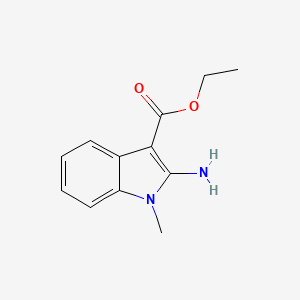
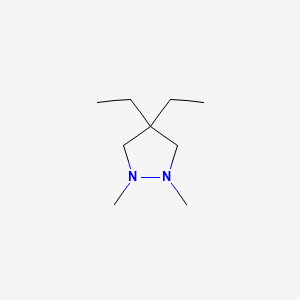
![N-[2-(2-Chlorophenoxy)phenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14627781.png)
